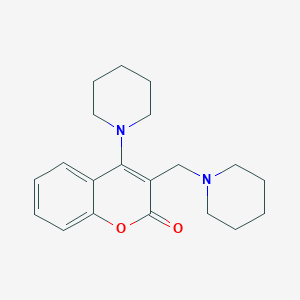

4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-piperidinyl)-3-(1-piperidinylmethyl)-2H-chromen-2-one, also known as P7C3, is a small molecule that has been found to promote neurogenesis and improve cognitive function in animal models. This compound has gained attention in the scientific community due to its potential therapeutic applications in treating neurodegenerative diseases and cognitive disorders.

科学的研究の応用

Anticancer Activity

A study highlighted the synthesis of pyrano[3, 2-c]chromene derivatives, where piperidine was used as a catalyst. These compounds demonstrated significant in vitro anticancer activity against various cancer cell lines such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). Notably, some compounds exhibited exceptional antitumor activity, showcasing cell cycle arrest at the G2/M phases and inducing apoptosis in cancer cells (El-Agrody et al., 2020).

Cytotoxic Activity

Another research synthesized 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes using piperidine. These compounds were tested for their cytotoxic activities against six human tumor cell lines, showing significant cytotoxic activity, which underscores their potential in developing new anticancer agents (Vosooghi et al., 2010).

Synthesis of Functionalized Chromen-5-ones

A methodology was developed for the regioselective synthesis of a library of functionalized chromen-5-ones and pyrano[3,2-c]chromen-5-ones. Piperidine played a crucial role as a catalyst in this process, facilitating the creation of new bonds in a single operation, thus contributing to the advancement of organic synthesis techniques (Kamalraja et al., 2012).

Synthesis of Chromeno[2,3-b]pyridine Derivatives

Piperidine-mediated cyclization of 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. This novel transformation offers a highly efficient route to synthesize functionalized 5H-chromeno[2,3-b]pyridines, demonstrating the versatility of piperidine in facilitating complex chemical reactions (Zhang et al., 2021).

Anti-influenza Virus Activity

A study reported the synthesis of bis(4H-chromene-3-carbonitrile) derivatives through a multicomponent reaction involving piperidine. These derivatives were evaluated for their anti-influenza H5N1 virus activities, highlighting the potential of such compounds in antiviral research (Abdella et al., 2017).

Antimicrobial Activity

The synthesis of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities. This compound was synthesized using piperidine and evaluated against various bacterial and fungal strains, showing bactericidal and fungicidal effects. This underscores the potential of chromene derivatives in antimicrobial research (Okasha et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-piperidin-1-yl-3-(piperidin-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-20-17(15-21-11-5-1-6-12-21)19(22-13-7-2-8-14-22)16-9-3-4-10-18(16)24-20/h3-4,9-10H,1-2,5-8,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMJWUJZNIYRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)

![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)

![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)

![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)